molecular formula C11H10N2O3 B1446483 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester CAS No. 1352395-25-5

3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester

Cat. No.: B1446483
CAS No.: 1352395-25-5
M. Wt: 218.21 g/mol
InChI Key: ZKLLNBHUXCLSQI-UHFFFAOYSA-N
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Description

3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester is a heterocyclic compound featuring an indazole core substituted with a formyl group at position 3, a methyl group at position 7, and a carboxylic acid methyl ester at position 2. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition or as a synthetic intermediate .

Properties

IUPAC Name

methyl 3-formyl-7-methyl-2H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-6-3-4-7(11(15)16-2)9-8(5-14)12-13-10(6)9/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLLNBHUXCLSQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C2=C(NN=C12)C=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Indazole Core and Esterification

A representative synthesis begins with 2H-indazole-3-carboxylic acid, which is esterified to the methyl ester by refluxing with methanol in the presence of concentrated sulfuric acid for approximately 16 hours. This method yields the methyl ester with high efficiency (up to 93%) as reported in related indazole ester syntheses.

Reaction Conditions:

Step Reactants Catalyst/Conditions Duration Yield (%)
Esterification 2H-indazole-3-carboxylic acid + Methanol Concentrated H2SO4, reflux 16 h 93

After esterification, the reaction mixture is worked up by partitioning between ethyl acetate and water, followed by washing with saturated sodium bicarbonate solution to neutralize residual acid.

Formylation of the Indazole Core

Formylation at the 3-position is achieved using formylating agents such as formic acid or formamide under acidic or catalytic conditions. The exact method can vary, but typical procedures involve:

  • Treatment of the indazole methyl ester with formic acid or formamide derivatives.

  • Use of acid catalysts or heating to promote electrophilic substitution at the 3-position.

Industrial processes may optimize these conditions for scalability, employing continuous flow reactors to improve yield and purity.

Methylation at Position 7

The methyl group at position 7 can be introduced by:

  • Starting with a 7-methyl-substituted precursor.

  • Or by methylation of a hydroxy or amino substituent at position 7 using methylating agents such as methyl iodide in the presence of a base (e.g., potassium carbonate).

This step is often performed after the formation of the indazole core but before or after formylation, depending on the synthetic route.

Industrial and Scalable Synthesis Considerations

Industrial synthesis focuses on:

  • Using optimized reaction conditions to maximize yield and purity.

  • Employing continuous flow reactors and automated synthesis platforms to enhance reproducibility and scalability.

  • Avoiding hazardous reagents where possible, for example, replacing sodium methoxide generated in situ (which evolves hydrogen gas) with safer alkoxide sources or alkaline earth metal oxides.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Key Notes Yield/Outcome
1 Indazole core formation Phenylhydrazine + aldehyde/ketone, acid catalyst Fischer indole synthesis or related cyclization Moderate to high yield
2 Esterification 2H-indazole-3-carboxylic acid + MeOH, H2SO4, reflux 16 h reflux, acid-catalyzed esterification Up to 93%
3 Formylation Formic acid or formamide, acid catalyst, heating Electrophilic substitution at position 3 Good selectivity
4 Methylation Methyl iodide + base (K2CO3), or starting with methyl-substituted precursor Methyl group introduction at position 7 Efficient with proper conditions
5 Purification Extraction, washing, chromatography Removal of impurities and byproducts High purity product

Research Findings and Reaction Analysis

  • The formyl group at position 3 is reactive and can undergo further transformations such as oxidation to carboxylic acid or reduction to hydroxymethyl derivatives.

  • The methyl ester group is stable but can be hydrolyzed under acidic or basic conditions to yield the free acid, which may be useful for further derivatization.

  • The presence of the methyl group at position 7 enhances the compound's chemical stability and may influence its biological activity.

  • The synthetic routes allow for functional group tolerance , enabling the preparation of analogues with varied substituents for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Acidic or basic hydrolysis conditions.

Major Products Formed

    Oxidation: 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid.

    Reduction: 3-Hydroxymethyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester.

    Substitution: 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid.

Mechanism of Action

The mechanism of action of 3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Indazole Derivatives

Substituent Variations and Functional Group Impact

Methyl 4-Amino-7-methoxy-1H-indazole-3-carboxylate (CAS 1448125-93-6)
  • Structure: Differs by substituents at positions 4 (amino) and 7 (methoxy) instead of formyl and methyl .
  • Molecular Formula : C₁₀H₁₁N₃O₃ vs. C₁₂H₁₁N₃O₃ (target compound).
3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride
  • Structure : Phenyl group at position 3 and a carboxylic acid at position 7 .
  • Applications : The phenyl group may improve π-π stacking interactions in drug-receptor binding, whereas the target’s formyl group offers reactivity for further derivatization.

Non-Indazole Analogues with Methyl Ester Moieties

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Structure : Indole core (one nitrogen) vs. indazole (two nitrogens), with chloro and methyl substituents .
Fatty Acid Methyl Esters (e.g., Palmitic Acid Methyl Ester)
  • Structure : Linear aliphatic chains vs. aromatic indazole core .


  • Applications : Primarily used in biofuels or polymer precursors, contrasting with the target compound’s medicinal chemistry focus.

Data Tables

Table 1: Structural and Functional Comparison of Indazole Derivatives

Compound Name Core Structure Position 3 Position 4 Position 7 Molecular Formula Key Applications
Target Compound Indazole Formyl COOCH₃ Methyl C₁₂H₁₁N₃O₃ Kinase inhibitors
Methyl 4-Amino-7-methoxy-1H-indazole-3-carboxylate Indazole - COOCH₃ + NH₂ Methoxy C₁₀H₁₁N₃O₃ Antibacterial agents
3-Phenyl-1H-indazole-7-carboxylic Acid Hydrochloride Indazole Phenyl - COOH C₁₄H₁₁N₂O₂·HCl Anticancer research

Research Findings and Implications

  • Functional Group Influence : The formyl group in the target compound enhances its utility as a synthetic intermediate, enabling Schiff base formation or reductions to amine derivatives .
  • Biological Activity : Indazole derivatives generally exhibit higher metabolic stability than indoles due to the additional nitrogen, as seen in comparisons with 7-chloro-3-methylindole .
  • Synthetic Scalability : Palladium-catalyzed methods (e.g., ) are transferable to the target compound, suggesting efficient large-scale production.

Biological Activity

3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a unique indazole core, characterized by the presence of both formyl and methyl groups. These functional groups are crucial for its reactivity and interaction with biological targets.

Property Value
Molecular Formula C₁₁H₁₃N₃O₃
Molecular Weight 219.24 g/mol
CAS Number 1352395-25-5
Solubility Soluble in organic solvents

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate enzymatic activity, potentially inhibiting pathways involved in disease processes. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity: The compound has shown potential against various bacterial strains, indicating its utility in combating infections.
  • Anticancer Properties: Research indicates that it may inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest.

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against several Gram-positive and Gram-negative bacteria, showing promising results.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.625 - 62.5 μM
Escherichia coli>125 μM
Pseudomonas aeruginosa31.108 - 62.216 μg/mL

Anticancer Activity

The anticancer potential of this compound was evaluated using various cancer cell lines. The results indicated that it possesses significant antiproliferative activity.

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)35.4 (8.4–149.5)
KATO-III (Gastric Cancer)143.9 (60.3–343.5)

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment.

Case Studies

  • Antiproliferative Activity Study:
    A study evaluated the antiproliferative effects of various indazole derivatives, including this compound, on KATO-III and MCF-7 cell lines using a CellTiter 96® AQueous One Solution Proliferation Assay. The results indicated significant inhibition of cell proliferation, making it a candidate for further development as an anticancer agent .
  • Mechanistic Insights:
    Research into the mechanism of action revealed that the compound could inhibit specific enzymes involved in cancer progression, thereby reducing tumor growth .

Comparative Analysis with Similar Compounds

3-formyl derivatives exhibit varying biological activities based on structural modifications. For example:

Compound Notable Features Biological Activity
3-Formyl-1H-indole-4-carboxylic acid methyl esterLacks methyl group at the 7-positionModerate anticancer activity
7-Methyl-1H-indazole-4-carboxylic acid methyl esterLacks formyl group at the 3-positionReduced antimicrobial properties

The unique combination of formyl and methyl groups in this compound enhances its ability to interact with biological targets compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester
Reactant of Route 2
3-Formyl-7-methyl-1H-indazole-4-carboxylic acid methyl ester

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